2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
Description
Properties
CAS No. |
1210038-76-8 |
|---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Target Chemical Compound and Its Precursors
Strategies for Benzofuran (B130515) Core Construction
The formation of the benzofuran ring system is the foundational step in the synthesis. Various methodologies exist, often starting from appropriately substituted phenol (B47542) derivatives.
Cyclization Reactions from Substituted Phenol Derivatives
A common and classical strategy for constructing the benzofuran core involves the intramolecular cyclization of substituted phenols. One of the most prevalent starting materials for this type of reaction is an ortho-hydroxyacetophenone derivative. The synthesis generally proceeds through the formation of an α-phenoxy ketone, which then undergoes cyclodehydration to form the furan (B31954) ring fused to the benzene (B151609) ring.
The process can be initiated by reacting a phenol with an α-bromo ketone. This initial step forms an ether linkage. Subsequent acid-catalyzed cyclization, often using reagents like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), promotes the ring-closing reaction to yield the benzofuran structure. researchgate.net For instance, the reaction of a substituted phenol with 2-phenoxy acetophenone (B1666503) can lead to the formation of a 3-phenylbenzofuran. researchgate.net Alternative approaches involve the p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles. jocpr.com
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
To improve upon traditional synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for constructing the benzofuran nucleus. researchgate.net This technique significantly accelerates reaction rates, often reducing reaction times from several hours to mere minutes, while also improving product yields and purity. sapub.org The use of microwave irradiation can be applied to various benzofuran synthesis protocols, including Sonogashira coupling-cyclization methodologies and ring contraction reactions from coumarin (B35378) precursors. nih.gov The efficiency of microwave-assisted synthesis stems from the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzofuran Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Typically 4-6 hours sapub.org | Typically 2-4 minutes sapub.org |
| Product Yield | Often moderate to poor sapub.org | Generally good to excellent researchgate.netnih.gov |
| Product Purity | May require extensive purification | Cleaner products, minimized side reactions nih.gov |
| Energy Efficiency | Lower | Higher |
Introduction of the Ethanone (B97240) Moiety
Once the 7-methoxy-1-benzofuran core is synthesized, the next critical step is the introduction of the ethanone (acetyl) group at the C2 position of the furan ring.
Friedel-Crafts Acylation Mechanisms and Regioselectivity
The Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring. In the context of benzofuran, the reaction typically involves treating the 7-methoxy-1-benzofuran with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich benzofuran ring. For benzofurans, acylation generally shows a preference for the C2 position over the C3 position. However, achieving high regioselectivity can be challenging, and mixtures of C2 and C3 acylated products are sometimes observed. nih.gov The reaction conditions, including the choice of solvent and catalyst, can be optimized to favor the desired C2 isomer, leading to the precursor 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one. nih.gov A metal-free intramolecular Friedel–Crafts reaction catalyzed by phosphoric acid has also been developed as an effective method for constructing benzofuran skeletons. rsc.org
Alternative Acylation Protocols and Conditions
Beyond the classic Friedel-Crafts conditions, alternative protocols have been developed to improve yields and selectivity. These can include using different catalysts or reaction media. For example, cyclodehydration of α-aryloxy ketones using an Iridium(III) catalyst can produce multisubstituted benzofurans. organic-chemistry.org While not a direct acylation of a pre-formed benzofuran, other strategies build the ethanone moiety into the structure during the ring formation itself. For instance, methods involving the rearrangement of 2-hydroxychalcones can be selectively controlled to produce 3-acylbenzofurans, demonstrating that the position of acylation can be directed through strategic synthetic design. nih.gov
Alpha-Bromination to Form the Haloketone Functionality
The final step in the synthesis of 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is the selective bromination of the methyl group of the ethanone moiety. This reaction converts the ketone precursor, 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one, into the target α-haloketone.
This transformation is typically achieved by reacting the ketone with a brominating agent. A common procedure involves dissolving the starting ketone, in this case, 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one, in a suitable solvent like methylene (B1212753) chloride or chloroform. prepchem.com Elemental bromine (Br₂), often dissolved in the same solvent or acetic acid, is then added to the solution, usually at controlled, low temperatures (e.g., 5-15°C) to manage the reaction's exothermicity and selectivity. prepchem.com The reaction proceeds via an enol or enolate intermediate, which attacks the bromine, leading to the substitution of one of the alpha-hydrogens with a bromine atom. The workup typically involves washing the reaction mixture to remove excess bromine and acid byproducts, followed by drying and evaporation of the solvent to yield the crude product. prepchem.com This method has been successfully applied to synthesize various 1-(3-(bromomethyl)-1-benzofuran-2-yl)ethanone derivatives. mdpi.com
Table 2: Summary of Synthetic Steps
| Step | Precursor | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Core Construction | Substituted Phenol (e.g., o-hydroxyacetophenone derivative) | Cyclization agents (e.g., PPA, Eaton's reagent), potentially with microwave assistance | 7-methoxy-1-benzofuran |
| 2. Acylation | 7-methoxy-1-benzofuran | Acetyl chloride/AlCl₃ (Friedel-Crafts) or other acylation protocols | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one |
| 3. α-Bromination | 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one | Br₂ in a suitable solvent (e.g., CH₂Cl₂) | This compound |
Electrophilic Bromination Strategies (e.g., N-Bromosuccinimide, Carbon Tetrachloride)
The primary route for the synthesis of α-bromoketones from their ketone precursors is through electrophilic bromination. This transformation involves the reaction of an enol or enolate intermediate with an electrophilic bromine source. nih.gov For the conversion of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one to its α-bromo derivative, N-bromosuccinimide (NBS) is a widely utilized and effective reagent. nih.govorganic-chemistry.org NBS is favored over molecular bromine (Br₂) in many applications because it is a solid, easier to handle, and allows for better control over the reaction, minimizing the formation of side products. researchgate.net
A common and effective strategy involves the reaction of the ketone with NBS in a suitable solvent, such as carbon tetrachloride (CCl₄). mdpi.com This reaction is often facilitated by a radical initiator, like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), particularly in non-polar solvents like CCl₄. nih.govcommonorganicchemistry.comwisdomlib.org The Wohl-Ziegler reaction describes this type of allylic or benzylic bromination using NBS and a radical initiator. masterorganicchemistry.com The mechanism under these conditions proceeds via a free-radical chain reaction. youtube.comchadsprep.com
Alternatively, the bromination can be conducted under acidic conditions, which promote the formation of the enol intermediate necessary for the reaction. nih.govcommonorganicchemistry.com Various acid catalysts can be employed to facilitate the α-bromination of ketones using NBS. researchgate.net
Control over Mono- and Polybromination
A critical challenge in the α-bromination of methyl ketones like 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is achieving selective monobromination while preventing the formation of di- and polybrominated products. researchgate.net The control over the degree of bromination is paramount for ensuring the purity of the final product.
Several factors influence this selectivity:
Stoichiometry: The molar ratio of the ketone to the brominating agent is a key determinant. For selective monobromination, approximately 1.0 to 1.2 equivalents of NBS are typically used. nih.govtandfonline.com Employing a larger excess of NBS can lead to the formation of α,α-dibrominated products. nih.gov
Method of Addition: The rate of addition of the brominating agent can significantly impact the outcome. The portion-wise or slow addition of NBS has been shown to improve the yield of the monobrominated product by maintaining a low concentration of the brominating agent throughout the reaction, thereby suppressing overbromination. nih.gov
Reaction Conditions: In basic solutions, successive halogenations are often more rapid than the first because the inductive electron-withdrawing effect of the first halogen increases the acidity of the remaining α-hydrogens. This can lead to the haloform reaction in methyl ketones. wikipedia.org Therefore, radical or acidic conditions are generally preferred for controlled monobromination.
In the synthesis of related benzofuran derivatives, instances of polybromination have been observed where, in addition to the desired α-bromination, electrophilic substitution occurs on the activated benzene ring, yielding a product with two bromine atoms. mdpi.com This highlights the importance of reaction conditions in directing the regioselectivity and extent of bromination.
Influence of Solvent Systems and Catalysts on Bromination Regioselectivity
The choice of solvent and catalyst is crucial as it can profoundly influence the reaction rate, yield, and, most importantly, the regioselectivity—directing bromination to the α-carbon of the ketone versus the aromatic ring of the benzofuran system.
Solvent Systems: The polarity of the solvent can dictate the reaction pathway.
Non-polar solvents like carbon tetrachloride (CCl₄) are often used for radical brominations with NBS. mdpi.comrsc.orgresearchgate.net
Polar protic solvents like methanol (B129727) have been found to be highly effective for α-bromination in the presence of certain catalysts, leading to high yields of the desired product. nih.govtandfonline.com
Polar aprotic solvents such as acetonitrile (B52724) can sometimes promote nuclear bromination (bromination of the aromatic ring) over α-bromination, especially when the aromatic ring is activated and a suitable catalyst is used. nih.gov The use of water as a solvent has also been shown to favor ring bromination in methoxy-substituted aromatic ketones. researchgate.net
Catalysts: A variety of catalysts can be employed to enhance the efficiency and selectivity of the bromination.
Radical Initiators: As mentioned, benzoyl peroxide (BPO) and AIBN are used to initiate free-radical chain reactions, typically leading to α-bromination. nih.govcommonorganicchemistry.com
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), or Lewis acids, can catalyze the reaction by accelerating the formation of the enol intermediate. nih.govresearchgate.net
Heterogeneous Catalysts: Solid catalysts such as acidic aluminum oxide (Al₂O₃), Montmorillonite K-10 clay, and silica (B1680970) gel have been successfully used. nih.govtandfonline.comrsc.org These catalysts offer advantages like ease of separation from the reaction mixture and potential for reuse. nih.govtandfonline.com The acidity of the catalyst can be tuned to control regioselectivity; for instance, acidic Al₂O₃ in methanol favors α-bromination, whereas neutral Al₂O₃ in acetonitrile can promote nuclear bromination on activated substrates. nih.gov
Other Catalysts: Ammonium acetate (B1210297) (NH₄OAc) has also been reported as an effective catalyst for the α-bromination of ketones with NBS. rsc.orgresearchgate.net
The table below summarizes the effect of different solvent systems on the α-bromination of acetophenone, a model aralkyl ketone, using NBS and an acidic Al₂O₃ catalyst.
| Solvent | Yield of α-bromoacetophenone (%) |
|---|---|
| Methanol | 89 |
| Ethanol | 74 |
| Acetonitrile (CH₃CN) | 51 |
| Tetrahydrofuran (THF) | 56 |
| Dichloromethane (CH₂Cl₂) | 44 |
| Water (H₂O) | 15 |
Table 1. Effect of various solvents on the yield of α-bromination of acetophenone using NBS and 10% (w/w) acidic Al₂O₃ at reflux temperature. Data sourced from a study on substrate directed regioselective monobromination. nih.gov
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of this compound, optimization of key reaction parameters is essential. This involves a systematic adjustment of conditions to favor the desired product formation while minimizing side reactions and facilitating purification.
Reaction Temperature: The reaction is often carried out at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate. nih.govtandfonline.com For instance, reactions in carbon tetrachloride (boiling point ~77°C) or methanol (boiling point ~65°C) are typically performed at reflux. nih.govmdpi.comresearchgate.net
Reaction Time: Modern methods utilizing microwave irradiation or efficient catalysts can significantly shorten reaction times, often to within 10-30 minutes. researchgate.netgoogle.com For conventional heating, reaction times may vary from one to several hours, and the progress is typically monitored by thin-layer chromatography (TLC). nih.govmdpi.com
Reagent Addition: As noted previously, the controlled, portion-wise addition of NBS is a critical parameter for improving the yield of the monobrominated product and preventing overbromination. nih.gov A study demonstrated that adding NBS in 10 portions increased the yield of α-bromoacetophenone to 89%, compared to 74% when NBS was added all at once. nih.gov
Purification: After the reaction is complete, the workup procedure is crucial for isolating a pure product.
Filtration: The solid by-product, succinimide, and any heterogeneous catalysts are first removed by filtration. nih.govmdpi.com
Solvent Removal: The solvent is then removed from the filtrate under reduced pressure. nih.govmdpi.com
Chromatography/Recrystallization: The crude residue is typically purified using silica gel column chromatography to separate the target compound from any unreacted starting material or side products. mdpi.comnih.govmdpi.com Recrystallization can also be an effective final purification step.
The table below presents yields obtained for the bromination of various substituted 1-(3-methyl-1-benzofuran-2-yl)ethanones using NBS and benzoyl peroxide in refluxing CCl₄.
| Compound Name | Substituents | Yield (%) |
|---|---|---|
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 5-OCH₃ | 30 |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 4,6-di-OCH₃ | 40 |
| 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 4,6-di-OCH₃ (dibrominated) | 30 |
| 1-[3-(Bromomethyl)-6-methoxy-1-benzofuran-2-yl]ethanone | 6-OCH₃ | 50 |
| 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | 6-OC₂H₅ | 60 |
Table 2. Yields for the bromination of various substituted benzofuran precursors. mdpi.com
Mechanistic and Theoretical Insights into Its Formation and Reactivity
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is a multi-step process that begins with the formation of the core 7-methoxy-1-benzofuran ring system, followed by acylation and subsequent alpha-halogenation. Each of these steps proceeds through a distinct and well-studied reaction mechanism.
The introduction of the acetyl group (-COCH₃) at the C2 position of the 7-methoxy-1-benzofuran ring, a necessary step before the final bromination, typically occurs via an electrophilic aromatic substitution reaction, such as a Friedel-Crafts acylation. The benzofuran (B130515) ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the oxygen heteroatom.
Electrophilic attack can theoretically occur at several positions, but it preferentially happens on the five-membered furan (B31954) ring rather than the benzene ring. The key mechanistic question is the regioselectivity of the attack, specifically between the C2 and C3 positions. pixel-online.net The mechanism involves the generation of an acylium ion (e.g., CH₃CO⁺) from an acylating agent (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst. This electrophile then attacks the electron-rich furan ring.
The stability of the resulting intermediate carbocation, known as a sigma complex or arenium ion, determines the preferred position of attack.
Attack at C2: The positive charge in the intermediate sigma complex can be delocalized over the benzene ring, analogous to a benzyl (B1604629) carbocation, which provides significant stabilization. stackexchange.comechemi.com
Attack at C3: The positive charge in the sigma complex can be stabilized through resonance involving the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com
While nitrogen's lower electronegativity makes C3 attack highly favorable in the analogous indole (B1671886) system, the higher electronegativity of oxygen in benzofuran makes this stabilization less effective. stackexchange.com Consequently, the benzylic-type stabilization afforded by attack at the C2 position is often favored, leading to 2-substituted benzofurans, particularly in acylation reactions. stackexchange.comechemi.com
One general and illustrative mechanism starts with the O-alkylation of a salicylaldehyde (B1680747) derivative. rsc.org For instance, the reaction of a substituted salicylaldehyde with a compound like chloroacetic acid initiates the process. The mechanism proceeds via several key steps:
O-Alkylation: The phenoxide, formed by deprotonating the hydroxyl group of the salicylaldehyde, acts as a nucleophile, attacking the alkyl halide to form an ether intermediate.
Intramolecular Condensation/Cyclization: The intermediate then undergoes an intramolecular cyclization. This can occur through various pathways, such as the Perkin reaction, where an aromatic aldehyde condenses with an acid anhydride (B1165640) in the presence of its alkali salt. wikipedia.orgnih.govbyjus.com The mechanism involves the formation of a carbanion from the anhydride, which attacks the aldehyde carbonyl group. A series of subsequent dehydration and rearrangement steps leads to the formation of the furan ring fused to the benzene ring. byjus.com
Acid-catalyzed cyclization of acetal (B89532) substrates is another route. wuxiapptec.com Mechanistically, the substrate is first protonated under acidic conditions, followed by the elimination of an alcohol to form an oxonium ion. The aromatic phenyl ring then performs a nucleophilic attack to close the ring, followed by a second elimination step to yield the final benzofuran product. wuxiapptec.com
The final step in the synthesis of this compound is the selective bromination of the carbon atom alpha to the carbonyl group. This is a classic alpha-substitution reaction of a ketone. wikipedia.org The reaction is typically carried out using bromine (Br₂) in an acidic medium, often acetic acid. libretexts.orgpressbooks.pub
The acid-catalyzed mechanism proceeds through an enol intermediate and can be described as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and increasing the acidity of the α-hydrogens. libretexts.orgpressbooks.pub
Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of a C=C double bond and neutralization of the charge on the oxygen. This step, the formation of the enol, is the slow, rate-determining step of the reaction. libretexts.orgpressbooks.pub
Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (Br₂). This forms a new C-Br bond at the α-position and creates a protonated carbonyl group intermediate. pressbooks.pubnih.gov
Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final α-bromo ketone product. libretexts.org
An important feature of the acid-catalyzed mechanism is that it typically results in mono-halogenation. The introduction of the electron-withdrawing halogen atom deactivates the carbonyl group, making further protonation and subsequent enol formation less favorable. pressbooks.pub
Role of Substituents in Directing Chemical Reactivity and Selectivity (e.g., Methoxy (B1213986) Group Directing Effects)
Substituents on the aromatic ring play a crucial role in directing the course of the synthetic pathway. In the case of 7-methoxy-1-benzofuran, the methoxy group (-OCH₃) is a key director of reactivity and selectivity.
The methoxy group is a strong activating group due to the resonance effect of the oxygen's lone pairs, which donate electron density to the aromatic ring. It is an ortho, para-director for electrophilic aromatic substitution. youtube.com In the context of forming the 7-methoxy-1-benzofuran precursor, the position of the methoxy group influences the cyclization step. For example, starting from a precursor like 2-hydroxy-3-methoxybenzaldehyde (B140153) ensures the final benzofuran has the methoxy group at the C7 position. The presence of electron-donating groups on the salicylaldehyde precursors has been observed to result in high yields of the target benzofuran derivatives. nih.gov
Kinetics and Thermodynamics of Key Transformation Steps
Benzofuran Ring Formation: The thermodynamics of cyclization reactions are generally favorable, as the formation of a stable aromatic ring system is an entropically and enthalpically driven process. Kinetic barriers, however, can be significant. Computational studies on the acid-catalyzed cyclization of acetal substrates to form benzofurans have provided estimates for activation energies. For one such reaction, the activation energy for the ring-closing step was calculated to be approximately 9-10 kcal/mol, which translates to a favorable reaction rate at elevated temperatures (e.g., 110 °C). wuxiapptec.com
Alpha-Halogenation: Kinetic studies of the acid-catalyzed α-halogenation of ketones have shown that the reaction rate is independent of the halogen concentration and halogen identity (Cl₂, Br₂, or I₂). pressbooks.pub The reaction typically follows second-order kinetics, with a rate law expressed as:
Rate = k[Ketone][H⁺] pressbooks.pub
This observation provides strong evidence that the rate-determining step is the formation of the enol, which does not involve the halogen. libretexts.orgpressbooks.pub Kinetic investigations into the bromination of 2-acetyl benzofurans using phenyltrimethylammonium (B184261) tribromide in acetic acid have also been conducted, allowing for the calculation of activation parameters that describe the temperature dependence of the reaction rate. researchgate.net
The table below presents representative activation energy data for a related benzofuran cyclization reaction, illustrating the energy barriers that must be overcome for ring formation.
| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Acid-Catalyzed Benzofuran Cyclization | Pathway to Isomer A | 10.16 | wuxiapptec.com |
| Pathway to Isomer B | 9.22 | wuxiapptec.com |
This data shows that even subtle differences in reaction pathways can lead to different activation energies, which in turn affects the product distribution according to the Arrhenius equation. wuxiapptec.com
Synthetic Applications and Derivatization Strategies
The Chemical Compound as a Key Intermediate for Diversification
The unique structural features of 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one make it a valuable precursor for the synthesis of a diverse array of more complex molecules, including chalcones, oxime ethers, and various fused heterocyclic systems.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. mdpi.comresearchgate.netijarsct.co.in The standard pathway involves the formation of an enolate from the ketone, which then acts as a nucleophile.
The use of an α-bromo ketone, such as this compound, in a classical Claisen-Schmidt condensation is not a conventional approach. The presence of the α-bromo substituent can lead to side reactions under basic conditions, such as elimination or nucleophilic substitution. A more common strategy involves the synthesis of the chalcone (B49325) from the corresponding acetophenone, followed by bromination of the double bond and subsequent dehydrobromination to yield an α-bromo chalcone.
However, alternative synthetic routes for the formation of α,β-unsaturated ketones from α-bromo ketones have been explored. One such method involves a radical-nucleophilic substitution (SRN1) mechanism. mdpi.com In this type of reaction, the α-bromo ketone can react with a nucleophile, such as the anion of 2-nitropropane, to generate the corresponding α,β-unsaturated ketone. While not a direct condensation, this demonstrates a pathway to chalcone-like structures from α-bromo ketones.
| Method | Reactants | General Conditions | Applicability to α-Bromo Ketones |
|---|---|---|---|
| Claisen-Schmidt Condensation | Acetophenone derivative and Aromatic aldehyde | Base catalyst (e.g., NaOH, KOH) in a protic solvent (e.g., ethanol) | Not typical; potential for side reactions. |
| Wittig Reaction | Phosphonium (B103445) ylide of an acetophenone and Aromatic aldehyde | Often in an inert solvent | Not directly applicable with the α-bromo ketone as the starting material for the ylide. |
| SRN1 Reaction | α-Bromo ketone and Nucleophile (e.g., nitronate anion) | Typically in a polar aprotic solvent (e.g., DMF, DMSO) | A potential, though less common, route to chalcone analogues. mdpi.com |
The carbonyl group of this compound can react with hydroxylamine (B1172632) and its derivatives to form oximes and oxime ethers. ijprajournal.comorganic-chemistry.orgresearchgate.net This reaction is a standard method for the derivatization of ketones. ijprajournal.com However, the presence of the α-bromo substituent introduces a competing reaction pathway. The nucleophilic nitrogen of hydroxylamine could potentially displace the bromide ion via a nucleophilic substitution reaction at the α-carbon.
The formation of oxime ethers typically proceeds in two steps: first, the reaction of the ketone with hydroxylamine to form the oxime, followed by alkylation of the oxime with an alkyl halide in the presence of a base. ijprajournal.com A one-pot synthesis from the carbonyl compound, hydroxylamine hydrochloride, an alkyl halide, and a base has also been reported.
For this compound, careful control of reaction conditions would be necessary to favor oximation over substitution. The relative reactivity of the carbonyl group and the α-carbon towards the nucleophile will determine the major product.
One of the most significant applications of α-halo ketones is in the synthesis of five-membered heterocyclic rings, particularly thiazoles and their fused derivatives.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classical method that involves the reaction of an α-halo ketone with a thioamide. synarchive.comorganic-chemistry.org In this reaction, this compound would serve as the α-halo ketone component. The reaction with a thioamide, such as thiourea (B124793), would lead to the formation of a 2-amino-4-(7-methoxy-1-benzofuran-2-yl)thiazole. This reaction is a robust and widely used method for the construction of the thiazole ring. nih.govasianpubs.org
Imidazothiazole Synthesis: The α-bromo ketone functionality is also crucial for the synthesis of fused imidazo[2,1-b]thiazole (B1210989) systems. researchgate.netarabjchem.org This is typically achieved by reacting the α-bromo ketone with a 2-aminothiazole (B372263) derivative. researchgate.net The reaction proceeds through initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by intramolecular cyclization and dehydration to form the fused bicyclic system. Thus, reacting this compound with a substituted 2-aminothiazole would yield a 6-(7-methoxy-1-benzofuran-2-yl)imidazo[2,1-b]thiazole derivative. researchgate.netarabjchem.org
| Target Heterocycle | Co-reactant | Reaction Name/Type | Resulting Moiety |
|---|---|---|---|
| Thiazole | Thioamide (e.g., Thiourea) | Hantzsch Thiazole Synthesis | 4-(7-methoxy-1-benzofuran-2-yl)thiazole |
| Imidazo[2,1-b]thiazole | 2-Aminothiazole derivative | Cyclocondensation | 6-(7-methoxy-1-benzofuran-2-yl)imidazo[2,1-b]thiazole |
The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond. nih.govwikipedia.org The classical reaction involves the treatment of an alkyl halide with a trialkyl phosphite (B83602) to yield a dialkyl phosphonate (B1237965). nih.gov Alpha-halo ketones, such as this compound, are suitable substrates for this reaction.
The reaction mechanism involves the nucleophilic attack of the phosphorus atom of the phosphite on the carbon bearing the bromine atom, leading to the formation of a phosphonium intermediate. Subsequent dealkylation by the bromide ion yields the phosphonate product.
It is important to note that a competing reaction, the Perkow reaction, can also occur with α-halo ketones. This reaction leads to the formation of a vinyl phosphate (B84403) instead of a phosphonate. The outcome of the reaction (Michaelis-Arbuzov vs. Perkow) is influenced by the structure of the α-halo ketone and the reaction conditions.
Transformations Involving the Alpha-Bromo Substituent
The bromine atom at the α-position to the carbonyl group is highly activated towards nucleophilic attack, making it a key site for further molecular elaboration.
The α-bromo substituent in this compound is readily displaced by a wide variety of nucleophiles. semanticscholar.org This reactivity is a cornerstone of the synthetic utility of α-halo ketones.
Common nucleophiles that can be employed in these substitution reactions include:
Amines: Reaction with primary or secondary amines leads to the formation of α-amino ketones, which are important building blocks in medicinal chemistry.
Thiols: Thiolates are excellent nucleophiles and react readily with α-bromo ketones to form α-thio ketones.
Carboxylates: The reaction with carboxylate anions provides α-acyloxy ketones.
Azide (B81097) ion: Substitution with sodium azide yields α-azido ketones, which can be further transformed, for example, by reduction to α-amino ketones or through cycloaddition reactions.
These nucleophilic substitution reactions provide a straightforward method for introducing a wide range of functional groups at the α-position of the benzofuran-2-yl ethanone (B97240) core, thereby enabling the synthesis of a large library of derivatives.
Reductions and Other Chemical Transformations
The chemical profile of this compound is largely dictated by its ketone and α-bromo functionalities, making it amenable to various reductive processes and other chemical modifications.
The reduction of the ketone group in benzofuran-2-yl methyl ketones can be achieved using standard reducing agents. For instance, sodium borohydride (B1222165) is a common reagent for the reduction of ketones to secondary alcohols. In a more green chemistry approach, the enantioselective reduction of benzofuran-2-yl methyl ketone to the corresponding optically pure alcohol has been successfully demonstrated using shredded carrots (Daucus carota) as a biocatalyst. This biotransformation highlights a stereoselective method for obtaining chiral alcohols. While not specifically documented for the 7-methoxy-bromo substituted derivative, it is chemically plausible that similar reductive methods would be applicable.
Beyond simple reduction of the ketone, the α-bromo group offers a site for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the carbon adjacent to the carbonyl. Common nucleophiles such as amines, thiols, and cyanides can displace the bromide, leading to the formation of α-amino ketones, α-thio ketones, and α-cyano ketones, respectively. These products are themselves versatile intermediates for the synthesis of more complex heterocyclic systems. For instance, the reaction of α-bromoketones with thiourea or thioamides is a well-established route to thiazole derivatives.
Regiochemical and Stereochemical Control in Subsequent Derivatizations
The benzofuran (B130515) scaffold of this compound provides a platform for derivatizations where regiochemical and stereochemical control are crucial for the synthesis of specific target molecules.
Regiochemical Control: Electrophilic substitution reactions on the benzofuran ring generally occur at the C2 and C3 positions. However, with the C2 position already substituted, any further electrophilic attack on the furan (B31954) ring of a derivative would likely be directed to the C3 position. The electronic nature of the substituents on the benzene (B151609) ring can influence the regioselectivity of electrophilic substitution on the aromatic portion of the molecule. The methoxy (B1213986) group at the C7 position is an electron-donating group, which typically directs electrophilic attack to the ortho and para positions.
Stereochemical Control: The reduction of the ketone in this compound to a secondary alcohol creates a new chiral center. Achieving stereocontrol in this reduction is a key consideration for the synthesis of enantiomerically pure compounds. As mentioned, biocatalytic methods have proven effective for the enantioselective reduction of similar benzofuran ketones. For example, the use of Lactobacillus paracasei has been shown to produce the (S)-enantiomer of 1-(benzofuran-2-yl)ethanol with high enantiomeric excess. Chiral chemical reducing agents and catalysts can also be employed to achieve stereoselective reduction.
Furthermore, derivatization at the α-carbon following nucleophilic substitution of the bromide can also lead to the formation of a new stereocenter. The stereochemical outcome of such reactions would depend on the nature of the nucleophile, the reaction conditions, and the potential for substrate-controlled diastereoselectivity if a chiral center is already present in the molecule. The synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofurans has been achieved with stereoselectivity through domino reactions, indicating that control over the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is feasible.
Below is a table summarizing potential transformations and the stereochemical considerations:
| Transformation | Reagents/Conditions | Product Type | Stereochemical Considerations |
| Ketone Reduction | Sodium Borohydride | Secondary Alcohol | Racemic or diastereomeric mixture |
| Biocatalysts (e.g., Daucus carota, Lactobacillus paracasei) | Chiral Secondary Alcohol | High enantioselectivity possible | |
| Nucleophilic Substitution | Amines, Thiols, Cyanide, etc. | α-Substituted Ketones | Potential for new stereocenter; diastereoselectivity if a chiral center is present |
| Heterocycle Formation | Thiourea, Thioamides | Thiazole Derivatives | Not directly applicable to stereocenter formation at the ketone carbon |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one is not available in the provided search results.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J), for this compound are not available in the public domain based on the conducted searches.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Experimentally determined ¹³C NMR chemical shift values for the carbon skeleton of this compound have not been reported in the available literature.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Complex Structure Assignment
There are no published 2D NMR studies (COSY, HMBC, HSQC) available for this compound to provide detailed structural assignments.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Specific experimental IR absorption frequencies (cm⁻¹) for the functional groups present in this compound are not documented in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
The mass spectrum, including the molecular ion peak (m/z) and an analysis of the fragmentation pathway for this compound, is not available. The compound has a molecular weight of 269.09 g/mol .
Single Crystal X-ray Diffraction Analysis
There is no evidence of a single crystal X-ray diffraction study having been performed on this compound. Consequently, crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Precise Determination of Molecular Geometry and Conformation
The molecular geometry of this compound is centered around the planar benzofuran (B130515) ring system. In related structures, such as 1-(5-bromo-1-benzofuran-2-yl)ethanone, the benzofuran moiety is observed to be approximately planar. nih.govresearchgate.net For the title compound, it is anticipated that the fused benzene (B151609) and furan (B31954) rings will also adopt a planar conformation.
The substituents on this core structure—the 7-methoxy group, the 2-bromoacetyl group—will have specific spatial orientations. The methoxy (B1213986) group's methyl component is likely to be positioned relative to the benzofuran plane. In a similar compound, 2-(2-methoxyphenyl)-1-benzofuran, the methyl carbon atom is nearly coplanar with its attached benzene ring, showing a displacement of only 0.020 (2) Å. researchgate.net This suggests that the methoxy group in this compound would also exhibit a conformation where the methyl group lies close to the plane of the benzofuran ring.
Table 1: Predicted Molecular Geometry Parameters This table is predictive, based on data from analogous structures, as specific experimental data for the title compound is not available.
| Parameter | Predicted Value/Range | Basis of Prediction |
|---|---|---|
| Benzofuran Ring System | Approximately planar | Crystallographic data of various benzofuran derivatives. nih.govresearchgate.net |
| Dihedral Angle | Small deviation from planarity | In similar structures, dihedral angles between fused rings are minimal. nih.gov |
| C-O-C (methoxy) Angle | ~117-118° | Standard values for aryl methyl ethers. |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal lattice of this compound is expected to be stabilized by a variety of non-covalent interactions. While the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C–H···O hydrogen bonds are anticipated. nih.govresearchgate.netresearchgate.net The carbonyl oxygen and the methoxy oxygen are potential hydrogen bond acceptors, while various aromatic and aliphatic C-H groups can act as donors. These interactions, though weak, can collectively contribute to the formation of specific packing motifs. For instance, in the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone, molecules are linked into chains by C–H···O hydrogen bonds. nih.govresearchgate.net
Table 2: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Predicted Distance/Geometry |
|---|---|---|---|
| Weak C-H···O Hydrogen Bond | Aromatic C-H, Methylene (B1212753) C-H | Carbonyl Oxygen (O=C), Methoxy Oxygen (O-CH₃) | H···O distances typically in the range of 2.2-2.8 Å. |
| π-π Stacking | Benzofuran ring system | Benzofuran ring system of adjacent molecule | Centroid-to-centroid distance > 3.5 Å, likely in a parallel-displaced or T-shaped arrangement. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. wu.ac.th For benzofuran (B130515) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable predictions of molecular properties. wu.ac.thresearchgate.net
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comnih.gov
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com DFT calculations allow for the precise determination of these orbital energies and the visualization of their spatial distribution. For 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one, the HOMO is expected to be localized primarily on the electron-rich methoxy-benzofuran ring system, while the LUMO would likely be centered on the electron-withdrawing α-bromoketone moiety, facilitating intramolecular charge transfer upon excitation.
Mulliken and Natural Population Analysis (NPA) are also performed using DFT to calculate the charge distribution on each atom, identifying electrophilic and nucleophilic centers within the molecule. wu.ac.th
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.47 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |
DFT calculations are a reliable method for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to assign specific vibrational modes. researchgate.net For the title compound, key vibrational frequencies would include the C=O stretching of the ketone, the C-O-C stretching of the furan (B31954) ring and methoxy (B1213986) group, and the C-Br stretching.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. wu.ac.th These theoretical ¹H and ¹³C NMR spectra are valuable for assigning experimental signals and confirming the molecular structure. Quantum mechanics calculations, including DFT, have become increasingly popular for their ability to predict chemical shifts with reasonable accuracy, often with root mean square errors between 0.2–0.4 ppm for ¹H shifts. nih.gov
| Spectroscopic Data | Functional Group | Predicted Wavenumber (cm⁻¹) / Shift (ppm) | Expected Experimental Range |
|---|---|---|---|
| IR Frequency | C=O Stretch (Ketone) | ~1690 | 1680-1700 cm⁻¹ mdpi.com |
| ¹H NMR Shift | -OCH₃ Protons | ~3.9 | 3.8-4.0 ppm mdpi.com |
| ¹H NMR Shift | -CH₂Br Protons | ~4.8 | 4.5-5.0 ppm mdpi.com |
| ¹³C NMR Shift | C=O Carbon | ~190 | 185-195 ppm mdpi.com |
A fundamental application of DFT is the geometric optimization of a molecule's structure to find its lowest energy conformation. researchgate.net This process calculates key parameters such as bond lengths, bond angles, and dihedral angles. For benzofuran derivatives, the core ring system is generally planar. nih.govresearchgate.net The optimization of this compound would confirm the planarity of the benzofuran unit and determine the orientation of the methoxy and bromoacetyl substituents. Comparing these calculated parameters with experimental data from X-ray crystallography of similar molecules validates the accuracy of the computational method. researchgate.netphyschemres.org
| Geometric Parameter | Atoms Involved | Typical Optimized Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å nih.gov |
| Bond Length | C-Br | ~1.95 Å |
| Bond Angle | O=C-C(furan) | ~120° nih.gov |
| Dihedral Angle | C(furan)-C(furan)-C=O | ~180° (for planarity) |
Studies on Optical and Optoelectronic Properties (e.g., UV-Vis Absorption, Optical Band Gaps, Refractive Indices)
The optical properties of benzofuran derivatives are of interest for applications in optoelectronics. researchgate.net Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and maximum absorption wavelengths (λmax). These studies are often conducted in different solvents to understand solvatochromic effects.
From the absorption data, the optical band gap (Eg) can be estimated using the Tauc model. researchgate.net The optical band gap is a crucial parameter for semiconductor materials, as it determines their electronic and optical properties. A lower band gap is often associated with higher charge carrier mobility. researchgate.net The refractive index (n), which describes how light propagates through the material, can also be determined from these studies. Investigations on the related compound 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one have shown that these optical properties can be controlled by altering the concentration in solution, with the optical band gap varying from 3.046 to 2.926 eV. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT provides information on a static, minimum-energy structure, MD simulations reveal the molecule's dynamic behavior, including its conformational flexibility and interactions with its environment, such as a solvent. For a molecule like this compound, MD simulations could explore the rotational freedom around the single bonds connecting the bromoacetyl group to the benzofuran ring, providing a comprehensive understanding of its conformational landscape. However, specific MD studies on this particular compound have not been extensively reported in the literature.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can analyze the types and relative importance of different non-covalent contacts that stabilize the crystal packing.
The analysis generates 2D "fingerprint plots," which provide a summary of all intermolecular contacts. For related bromo- and methoxy-substituted aromatic compounds, Hirshfeld analyses have revealed the significant contributions of various interactions. nih.govnih.gov The most prominent contacts are typically H···H interactions, which often account for the largest portion of the surface. Other important interactions include O···H/H···O, C···H/H···C, and contacts involving the bromine atom (Br···H). These interactions, such as C-H···O hydrogen bonds, play a crucial role in the formation of molecular dimers and extended networks in the solid state. nih.govnih.gov
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents the most frequent intermolecular contact in the crystal packing. nih.govnih.gov |
| O···H / H···O | 20 - 25% | Indicates the presence of hydrogen bonds involving oxygen atoms. nih.gov |
| C···H / H···C | 15 - 20% | Reflects van der Waals forces and C-H···π interactions. nih.gov |
| Br···H / H···Br | 5 - 10% | Highlights the role of the bromine atom in directing crystal packing. |
| C···C | 5 - 10% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
Development and Application of Computational Models for Chemical Reactivity Prediction
Computational and theoretical chemistry have become indispensable tools for predicting the chemical reactivity of complex organic molecules, offering insights that complement experimental studies. For benzofuran derivatives, including this compound, computational models are employed to understand their structural, electronic, and reactive properties. Methods such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are at the forefront of these investigations. While specific reactivity models for this compound are not extensively detailed in publicly available literature, the established methodologies for the benzofuran class provide a robust framework for predicting its behavior.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For benzofuran derivatives, QSAR studies have been instrumental in predicting their activities as, for example, histamine (B1213489) H3 antagonists or vasodilators. nih.gov These models are built by calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties.
The development of a QSAR model typically involves selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build and validate a predictive model. researchgate.net For instance, a QSAR study on arylbenzofuran derivatives identified key descriptors like the count of carbon atoms separated by a specific number of bonds (T_C_C_7) and the count of triple-bonded atoms separated from a nitrogen atom (T_3_N_5) as important determinants of their biological activity.
The statistical significance of a QSAR model is evaluated using several parameters, including the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (q² or R²cv), which assesses the model's predictive power and robustness. nih.gov
Table 1: Example of Statistical Parameters for a QSAR Model of Benzofuran Derivatives This table presents statistical data from a 2D-QSAR model developed for a series of 24 benzofuran-based vasodilators, demonstrating the model's statistical significance and predictive capacity. nih.gov
| Statistical Parameter | Value | Description |
| N | 24 | Number of compounds in the dataset |
| n | 4 | Number of descriptors in the model |
| R² | 0.816 | Squared correlation coefficient (goodness of fit) |
| R²cvOO | 0.731 | Cross-validation coefficient (Leave-One-Out) |
| R²cvMO | 0.772 | Cross-validation coefficient (Leave-Many-Out) |
| F | 21.103 | Fisher test value (statistical significance) |
| s² | 6.191 × 10⁻⁸ | Standard deviation of the regression |
These models, once validated, can be used to predict the reactivity and activity of new or untested benzofuran derivatives, guiding the synthesis of compounds with desired properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the geometries, electronic properties, and vibrational frequencies of benzofuran derivatives. researchgate.netphyschemres.org These calculations provide fundamental insights into a molecule's intrinsic reactivity.
Key parameters derived from DFT calculations that help in predicting chemical reactivity include:
Optimized Geometric Parameters: DFT can calculate bond lengths and angles with high accuracy, which compare well with experimental data from X-ray diffraction. researchgate.netphyschemres.org
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net These orbitals' shapes and locations indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
Global Reactivity Descriptors: Parameters like ionization potential, chemical hardness, and chemical potential can be calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's stability and reactivity. researchgate.net
Table 2: Example of Theoretical Molecular Properties of 1-benzofuran-2-carboxylic acid calculated using DFT (B3LYP/6-31G(d,p)) This table showcases typical quantum chemical descriptors obtained from DFT calculations, which are used to evaluate the reactivity of a molecule. researchgate.net
| Parameter | Value (eV) | Description |
| E-HOMO | -6.367 | Energy of the Highest Occupied Molecular Orbital |
| E-LUMO | -1.632 | Energy of the Lowest Unoccupied Molecular Orbital |
| Ionization Potential (I) | 6.367 | The minimum energy required to remove an electron |
| Chemical Potential (µ) | -3.999 | The escaping tendency of an electron from a stable system |
| Global Hardness (η) | 2.367 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 3.374 | The ability of a species to accept electrons |
By applying these established computational models, researchers can predict the most likely reaction pathways for this compound, understand its stability, and screen for potential biological activities, thereby accelerating research and development while minimizing experimental costs.
Future Research Trajectories in the Chemistry of the Target Compound
Development of More Efficient and Green Synthetic Routes
The traditional synthesis of α-bromo ketones often involves the use of elemental bromine or N-bromosuccinimide (NBS), which can present environmental and safety challenges. mdpi.comresearchgate.net Future research is likely to focus on developing more sustainable synthetic methodologies.
Key Research Areas:
Catalytic Bromination: Investigating the use of catalytic systems, such as those involving metal catalysts or organocatalysts, with safer bromine sources to minimize waste and improve regioselectivity.
Flow Chemistry: Implementing continuous flow reactors for the synthesis and subsequent reactions of the target compound. This approach can enhance safety, improve reaction control, and allow for easier scalability.
Green Solvents: Moving away from traditional chlorinated solvents towards more environmentally benign options like deep eutectic solvents (DES), such as glycerol/K₂CO₃, which have been shown to be effective in reactions involving benzofuran (B130515) derivatives. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave technology to accelerate reaction times and potentially improve yields, a technique that has proven effective for preparing other benzofuran derivatives. asianpubs.org
A comparison of potential synthetic approaches is outlined below:
| Approach | Advantages | Disadvantages |
| Traditional Batch (e.g., NBS) | Well-established, predictable | Use of hazardous reagents, solvent waste |
| Catalytic Bromination | Reduced waste, higher selectivity | Catalyst cost and recovery |
| Flow Chemistry | Enhanced safety, scalability, control | Higher initial equipment cost |
| Green Solvents (DES) | Low toxicity, recyclable | Potentially higher viscosity, substrate compatibility |
Exploration of Novel Reaction Pathways and Mechanistic Discoveries
The reactivity of the α-bromo ketone moiety is well-documented, but its interplay with the 7-methoxy-1-benzofuran core could lead to novel transformations. The electron-donating methoxy (B1213986) group and the heterocyclic ring can influence the reactivity of the carbonyl and the adjacent methylene (B1212753) bromide.
Future mechanistic studies could explore:
Favorskii Rearrangement: Investigating the conditions under which the target compound undergoes a Favorskii rearrangement to yield corresponding carboxylic acid derivatives or esters.
Heterocycle Formation: Using the compound as a precursor for synthesizing more complex fused heterocyclic systems, such as imidazoles or thiazoles, by reacting it with various nucleophiles.
Palladium-Catalyzed Cross-Coupling: Exploring Sonogashira, Suzuki, or Heck coupling reactions at the C-Br bond, although this is less common for α-carbonyl bromides compared to aryl bromides, novel catalytic systems could enable such transformations.
Photochemical Reactions: The benzofuran nucleus can participate in photochemical cycloadditions, and future work could explore the light-induced reactions of the target compound. researchgate.net
Potential Applications in Advanced Materials Science
Benzofuran derivatives are recognized for their excellent thermal stability, charge transport properties, and luminescence, making them promising candidates for applications in organic electronics. alfa-chemistry.comresearchgate.net
Organic Semiconductors: The planar and rigid structure of the benzofuran core is advantageous for molecular packing, which is crucial for efficient charge transport in Organic Field-Effect Transistors (OFETs). alfa-chemistry.comresearchgate.net The target compound can be used as a synthetic intermediate to build larger, conjugated molecules suitable for semiconductor applications. By modifying the structure, materials with high carrier mobility and stability can be designed. acs.org
Non-Linear Optics (NLO): Molecules with significant donor-acceptor character across a conjugated system can exhibit NLO properties. utwente.nl The methoxy group (donor) and the bromoacetyl group (acceptor) on the benzofuran scaffold provide a basis for NLO activity. Future research could focus on synthesizing derivatives where this push-pull character is enhanced to optimize the NLO response. nih.govscispace.com The target compound could serve as a precursor for creating chromophores with applications in optical data storage and telecommunications.
| Material Application | Relevant Properties of Benzofurans | Potential Role of Target Compound |
| Organic Semiconductors (OFETs, OLEDs) | High carrier mobility, thermal stability, good solubility, luminescence alfa-chemistry.comnih.gov | Precursor for larger π-conjugated systems |
| Non-Linear Optics | Structural rigidity, potential for donor-acceptor substitution researchgate.netnih.gov | Building block for NLO-active chromophores |
Design and Synthesis of Analogs with Tunable Chemical Reactivity
The chemical and physical properties of the target compound can be finely tuned by synthesizing a library of analogs. Modifications can be made to the benzofuran ring or by replacing the bromine atom.
Strategies for Analog Synthesis:
Substitution on the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups on the benzene portion of the benzofuran can modulate the electronic properties of the entire molecule, affecting its reactivity and potential applications in materials science. nih.gov
Variation of the Halogen: Replacing bromine with chlorine or iodine would alter the reactivity of the C-X bond, providing substrates with different synthetic utilities.
Chain Extension/Modification: The ethanone (B97240) side chain could be extended or modified to create more complex architectures. For instance, creating chalcone (B49325) derivatives through condensation reactions with aromatic aldehydes is a known pathway for related benzofuran ketones. researchgate.netnih.govresearchgate.net
Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction
Retrosynthesis and Pathway Optimization: AI tools can predict viable synthetic routes for the target compound and its analogs, potentially identifying novel and more efficient pathways than those conceived by human chemists. nih.govstanford.edu These programs analyze vast databases of chemical reactions to propose optimal conditions and starting materials. jetir.org
Property Prediction: ML models can be trained on datasets of known benzofuran derivatives to predict the physical, chemical, and electronic properties of new, unsynthesized analogs. arxiv.org This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desirable characteristics for materials science applications, such as a specific band gap for an organic semiconductor or a high hyperpolarizability for an NLO material.
Further Elucidation of Supramolecular Interactions and Crystal Engineering
The way molecules pack in the solid state dictates many of their bulk properties. Crystal engineering aims to control this packing by understanding and utilizing intermolecular interactions. The target compound contains several features conducive to forming structured supramolecular assemblies.
Potential Intermolecular Interactions:
Hydrogen Bonding: While lacking strong hydrogen bond donors, the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors, interacting with C-H bonds in neighboring molecules to form C-H···O interactions, which are known to direct crystal packing in similar benzofuran structures. asianpubs.orgnih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the carbonyl oxygen) on adjacent molecules.
π-π Stacking: The aromatic benzofuran ring system can participate in π-π stacking interactions, contributing to the stability of the crystal lattice.
Future research in this area would involve the synthesis of single crystals of the target compound and its analogs, followed by X-ray diffraction analysis to map the precise nature of these intermolecular forces. asianpubs.org This understanding would enable the rational design of new materials with tailored solid-state properties.
Q & A
Q. What are the common synthetic routes for 2-bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a pre-functionalized benzofuran scaffold. For example, bromination of 1-(7-methoxy-1-benzofuran-2-yl)ethanone using copper(II) bromide under reflux conditions achieves moderate yields (~65–75%) with high regioselectivity . Alternative methods employ N-bromosuccinimide (NBS) in dichloromethane at room temperature, which may reduce side reactions like ring bromination . Key parameters include solvent polarity (e.g., DCM vs. acetonitrile), temperature control (reflux vs. ambient), and catalyst choice (e.g., Lewis acids for enhanced electrophilicity). Purity is assessed via HPLC or NMR, with yields optimized by quenching excess bromine with Na₂S₂O₃ .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional conformations . For instance, the benzofuran ring system in related compounds shows a planar geometry with C–Br bond lengths averaging 1.89–1.92 Å, consistent with sp² hybridization . ORTEP-III graphical interfaces visualize thermal ellipsoids and validate crystallographic models .
Q. What preliminary biological screening protocols are recommended for this compound?
Initial assays focus on antimicrobial and anticancer activity. For example, agar diffusion assays (e.g., against S. aureus or E. coli) at concentrations of 50–100 µg/mL evaluate antibacterial potential . Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to positive controls like doxorubicin. Mechanistic studies may include enzyme inhibition assays (e.g., COX-2 or kinase targets) to probe interactions with biological nucleophiles .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bioactivity for structurally analogous compounds?
Variations in biological activity among benzofuran derivatives often stem from substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antitumor activity, while methoxy groups at the 7-position improve solubility but reduce potency . SC-XRD data can correlate steric/electronic effects with activity; e.g., planar benzofuran systems with Br at C2 show stronger π-π stacking with DNA gyrase compared to non-planar analogs .
Q. What strategies mitigate side reactions during nucleophilic substitution of the bromine moiety?
Competing elimination or over-substitution is minimized by:
- Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Controlling stoichiometry (1:1 molar ratio of nucleophile:substrate).
- Employing mild bases (K₂CO₃) to avoid deprotonation of sensitive groups . Reaction progress is monitored via TLC (Rf shifts) or in situ IR for carbonyl group retention .
Q. How do computational methods complement experimental data in SAR studies?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a lower LUMO energy (-1.8 eV) in 2-bromo derivatives correlates with higher electrophilicity and covalent binding to cysteine residues in target enzymes . Molecular docking (AutoDock Vina) models interactions with active sites, such as hydrogen bonding between the methoxy group and Thr830 in EGFR kinase .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for similar bromination protocols?
Discrepancies arise from:
- Impurity profiles : Unreacted starting materials or di-brominated byproducts may skew yields. LC-MS or GC-MS identifies impurities .
- Crystallinity : Poorly crystalline products lead to underestimated yields during filtration. Recrystallization in ethanol/water (7:3 v/v) improves recovery .
- Catalyst degradation : Copper(II) bromide may hydrolyze in humid conditions, reducing efficacy. Anhydrous conditions or fresh catalyst batches are recommended .
Methodological Best Practices
- Synthesis : Prioritize NBS over Br₂ for safer handling and better selectivity .
- Characterization : Combine SC-XRD with 2D NMR (HSQC, HMBC) to resolve ambiguous signals in crowded spectra .
- Bioassays : Include negative controls (e.g., DMSO vehicle) and validate results across multiple cell lines to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
